Cucurbit[8]uril

Supramolecular chemistry Host-guest complexation Ternary self-assembly

Cucurbit[8]uril (CB[8]) is the sole unmodified cucurbituril with a 0.479 nm³ cavity enabling simultaneous dual-guest encapsulation and ternary complexation. This unique capacity drives self-healing hydrogels, broad-spectrum neuromuscular blocker reversal, and stimulus-responsive molecular switches unattainable with smaller CB[6]/CB[7] (single-guest only) or deformable CB[10]. CB[8] enhances flavonoid solubility up to 5.13-fold and forms ternary complexes with tunable binding constants (10⁴–10¹¹ M⁻²). Its structural rigidity ensures batch-to-batch reproducibility for biomedical, materials, and sensing R&D requiring robust ternary host-guest chemistry.

Molecular Formula C48H48N32O16
Molecular Weight 1329.1 g/mol
Cat. No. B011357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbit[8]uril
SynonymsCucurbit[8]uril; Curcubit[8]uril; Cucurbit[8]uril (CB[8]) hydrate, 99+%; 
Molecular FormulaC48H48N32O16
Molecular Weight1329.1 g/mol
Structural Identifiers
SMILESC1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C%16N(C5=O)CN5C%17C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C(=O)N%16CN%17C1=O
InChIInChI=1S/C48H48N32O16/c81-33-49-1-50-18-20-54(34(50)82)4-58-22-24-62(38(58)86)8-66-26-28-70(42(66)90)12-74-30-32-78(46(74)94)15-77-31-29-73(45(77)93)11-69-27-25-65(41(69)89)7-61-23-21-57(37(61)85)3-53(33)19-17(49)51-2-52(18)36(84)56(20)6-60(22)40(88)64(24)10-68(26)44(92)72(28)14-76(30)48(96)80(32)16-79(31)47(95)75(29)13-71(27)43(91)67(25)9-63(23)39(87)59(21)5-55(19)35(51)83/h17-32H,1-16H2
InChIKeyCONWISUOKHSUDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cucurbit[8]uril (CB[8]) Procurement Guide: Structural Properties and Cavity Specifications


Cucurbit[8]uril (CB[8]) is an eight-membered macrocyclic cavitand belonging to the cucurbit[n]uril family, comprised of eight glycoluril monomers linked by methylene bridges, with the molecular formula C48H48N32O16 and a molecular weight of 1,329.10 g/mol [1]. As the largest commonly employed member of the unmodified cucurbituril series (CB[5]-CB[8]), CB[8] features a distinctive pumpkin-shaped architecture with a hydrophobic internal cavity accessible via two carbonyl-fringed portals [2]. The cavity dimensions of CB[8]—a cavity width of 0.88 nm, portal width of 0.69 nm, and cavity volume of 0.479 nm³—significantly exceed those of CB[7] (0.73 nm width, 0.279 nm³ volume) and CB[6] (0.58 nm width, 0.164 nm³ volume), establishing CB[8] as the only unmodified CB[n] homolog capable of simultaneously accommodating two aromatic guest molecules within its cavity to form stable ternary inclusion complexes [3].

Why CB[6], CB[7], and CB[10] Cannot Substitute for Cucurbit[8]uril in Complexation-Driven Applications


The cucurbit[n]uril homologs exhibit fundamentally distinct host-guest recognition profiles that preclude generic substitution. While CB[7] achieves exceptionally high 1:1 binding affinities with cationic guests (K values up to 10¹⁵ M⁻¹), it cannot form ternary complexes due to insufficient cavity volume (0.279 nm³) and cavity width (0.73 nm), which restricts it to single-guest encapsulation [1]. Conversely, CB[10] possesses an even larger cavity (0.870 nm³, width 1.13-1.24 nm) but exhibits reduced structural stability under certain conditions, including deformability in solution, and its commercial availability and synthetic accessibility are substantially more limited than CB[8] [2][3]. CB[6] is confined to small hydrophobic molecules (cavity volume 0.164 nm³) and is essentially insoluble in water, severely restricting its utility in aqueous biological or pharmaceutical applications [4]. CB[8] occupies a unique and irreplaceable middle ground: it is large enough to encapsulate two aromatic guests simultaneously—enabling binary 1:1 complexes and ternary 1:2 or 1:1:1 heteroternary complexes—yet retains the structural rigidity and synthetic accessibility required for reproducible experimental and industrial deployment [5].

Cucurbit[8]uril: Quantified Differentiation Evidence Against Comparator Compounds


Ternary Complex Formation: Exclusive 2:1 Guest Encapsulation Capacity of CB[8] versus CB[7]

CB[8] is the first homolog in the cucurbit[n]uril family with a cavity large enough to simultaneously encapsulate two guest molecules, forming ternary (1:2 or 1:1:1 heteroternary) complexes. In contrast, CB[7] is strictly confined to 1:1 host-guest complexation [1]. This functional distinction arises from the cavity volume disparity: CB[8] at 0.479 nm³ versus CB[7] at 0.279 nm³ [2]. The quantitative consequence is demonstrated by the binding stoichiometry observed with peptide guests: CB[8] forms a 2:1 (guest:host) homoternary complex with PheGly₂ with an overall ternary binding constant Kter of 1.5 × 10¹¹ M⁻², whereas CB[7] can only accommodate a single peptide molecule in a 1:1 binding mode [3].

Supramolecular chemistry Host-guest complexation Ternary self-assembly

Neuromuscular Blockade Reversal: CB[8] Derivative versus Sugammadex — Spectrum of Activity Comparison

A PEG-modified water-soluble cucurbit[8]uril derivative (CB[8]-PEG) demonstrates broad-spectrum neuromuscular blockade reversal activity against both aminosteroid (rocuronium, vecuronium, pancuronium) and benzylisoquinolinium (cisatracurium) agents, with binding affinities of 10⁵-10⁶ M⁻¹ for aminosteroids and up to 10⁷ M⁻¹ for cisatracurium [1][2]. In contrast, sugammadex (a γ-cyclodextrin derivative) is restricted to reversing only aminosteroid-type neuromuscular blocking agents (specifically rocuronium and vecuronium) and cannot reverse benzylisoquinolinium agents [3]. In vivo studies demonstrate that CB[8]-PEG achieves a 93.7% reduction in recovery time to normal movement in mice, a 98.1% decrease in spontaneous respiration resumption time in rabbits, and an 89.8% reduction in neuromuscular function recovery time in rabbits compared to untreated controls [1].

Anesthesiology Neuromuscular blockade reversal Supramolecular therapeutics

Guest Solubility Enhancement: Quantified Improvement with CB[8] Complexation

CB[8] forms stable inclusion complexes that substantially increase the aqueous solubility of poorly soluble guest molecules. Phase solubility experiments demonstrate that complexation with CB[8] increases the solubility of pinocembrin (PCB) by 4.3-fold at a CB[8] concentration of 90 μmol/L [1]. Similarly, chrysin (CHR) solubility is enhanced by 5.13-fold upon inclusion complexation with CB[8] at a CB[8] concentration of 10⁻⁴ mol/L [2]. While CB[7] also enhances guest solubility, CB[8] uniquely enables solubility improvement for larger hydrophobic guests that exceed the CB[7] cavity capacity (cavity width 0.88 nm vs. 0.73 nm), and for guests that benefit from 2:1 inclusion stoichiometry, which can provide additional stabilization in aqueous media [3].

Pharmaceutical formulation Solubility enhancement Drug delivery

Cavity Dimensions and Volume: Quantitative Structural Differentiation Among CB[n] Homologs

The cavity dimensions of cucurbit[n]urils scale with the number of glycoluril subunits, producing discrete size increments that dictate guest selectivity. CB[8] possesses a cavity width of 0.88 nm, portal width of 0.69 nm, and cavity volume of 0.479 nm³ (479 ų) [1]. These values represent a 1.72-fold increase in cavity volume over CB[7] (0.279 nm³, width 0.73 nm) and a 2.92-fold increase over CB[6] (0.164 nm³, width 0.58 nm) [1]. The portal width of CB[8] (0.69 nm) is 1.28× larger than that of CB[7] (0.54 nm) and 1.77× larger than that of CB[6] (0.39 nm) [1]. These dimensional parameters directly determine which guest molecules can be accommodated; CB[8] is the smallest homolog capable of encapsulating polyaromatic hydrocarbons such as anthracene derivatives and the only homolog that can accommodate two aromatic residues simultaneously [2].

Macrocyclic chemistry Molecular recognition Structure-property relationships

Thermal and Chemical Stability Profile: Comparative Degradation Behavior Under Acidic Conditions

Solid-state CB[8] exhibits high thermal stability, with no decomposition observed upon heating to 420°C, a property shared with CB[5] and CB[6] . However, under acidic conditions, CB[8] demonstrates distinct degradation behavior: in HCl at 100°C, CB[8] undergoes transformation into smaller cucurbituril homologs (CB[5], CB[6], CB[7]) . This acid-catalyzed ring-contraction is not observed for all homologs under identical conditions. Computational analysis of ring strain energy provides a quantitative framework: CB[6] exhibits the highest thermodynamic stability (lowest ring strain), CB[7] shows slightly higher ring strain (approximately 4.2 kJ/mol above CB[6]), while CB[5] and CB[8] demonstrate substantially higher ring strain energies (<25.2 kJ/mol relative to the most stable conformation) . This differential stability profile is critical for applications involving acidic processing conditions or long-term storage in acidic environments.

Material stability Thermogravimetric analysis Process chemistry

Guest Binding Affinity Range: Quantitative Comparison of CB[8] versus CB[7] Binding Constants

CB[8] forms 1:1 host-guest complexes with cationic guest molecules with binding constants spanning from 5.34 × 10⁴ to 8.26 × 10⁹ M⁻¹, driven by negative enthalpy changes (ΔH°) ranging from -2.00 to -14.4 kcal mol⁻¹ [1]. For comparison, CB[7] exhibits 1:1 binding constants with cationic guests ranging from 10³ to 10¹⁵ M⁻¹—approximately six orders of magnitude higher in the upper range [2]. This affinity differential is attributed to the tighter conformational fit and more efficient desolvation of water molecules from the CB[7] cavity relative to the larger CB[8] cavity for typical monocationic guests [3]. However, CB[8] compensates with its unique capacity for 2:1 ternary complexation, with overall ternary binding constants reaching 10¹¹ M⁻² for peptides and up to 10¹¹ M⁻² for Hoechst 33258 dye [4][5].

Binding affinity Isothermal titration calorimetry Host-guest thermodynamics

Evidence-Based Application Scenarios for Cucurbit[8]uril Procurement


Ternary Supramolecular Hydrogel Fabrication for Self-Healing Materials

CB[8] is uniquely capable of forming ternary complexes that drive the reversible crosslinking of polymer chains, enabling the fabrication of self-healing hydrogels. The 1:1:1 heteroternary complexation between CB[8], an electron-deficient first guest (e.g., methyl viologen), and an electron-rich second guest (e.g., naphthol or indole derivatives) produces dynamic, non-covalent crosslinks with binding constants in the range of 10⁴-10⁶ M⁻¹ that can be tuned via guest selection [1]. This ternary complexation capacity is absent in CB[7] and CB[6] due to cavity volume limitations (0.479 nm³ vs. 0.279 nm³ and 0.164 nm³) [2]. Hydrogels constructed via CB[8]-mediated ternary complexation exhibit shear-thinning behavior and rapid self-healing upon cessation of mechanical stress, properties that are unattainable with smaller CB[n] homologs or alternative macrocycles such as cyclodextrins, which lack the capacity for simultaneous dual-guest encapsulation in aqueous media.

Broad-Spectrum Neuromuscular Blockade Reversal in Preclinical Anesthesiology Research

CB[8] derivatives (specifically PEG-modified CB[8]) serve as broad-spectrum reversal agents for neuromuscular blocking agents (NMBAs) in preclinical models, addressing a clinical gap left by sugammadex. While sugammadex reverses only aminosteroid NMBAs (rocuronium, vecuronium), CB[8]-PEG additionally reverses benzylisoquinolinium NMBAs (cisatracurium) with binding affinities of 10⁵-10⁷ M⁻¹ [3][4]. In vivo studies demonstrate that CB[8]-PEG reduces recovery time to normal movement by 93.7% in mice, decreases spontaneous respiration resumption time by 98.1% in rabbits, and reduces neuromuscular function recovery time by 89.8% in rabbits [3]. Additionally, CB[8]-PEG exhibits a favorable biosafety profile with a maximum tolerated dose of 960 mg kg⁻¹ and fewer adverse effects on ECG, renal function, and coagulation compared to sugammadex [3][4]. This application scenario is directly supported by the quantitative differentiation evidence presented in Section 3 and is not achievable with other unmodified CB[n] homologs.

Aqueous Solubility Enhancement of Hydrophobic Flavonoids for Pharmaceutical Formulation

CB[8] functions as a supramolecular excipient to enhance the aqueous solubility of poorly soluble flavonoid drug candidates, including pinocembrin and chrysin. Phase solubility experiments demonstrate that CB[8] increases pinocembrin solubility by 4.3-fold at a CB[8] concentration of 90 μmol/L, and enhances chrysin solubility by 5.13-fold at a CB[8] concentration of 10⁻⁴ mol/L [5][6]. These solubility enhancements are achieved through the formation of stable inclusion complexes, with binding constants of 5.00 × 10⁹ L²/mol² for the 1:2 pinocembrin-CB[8] complex [5]. The resulting inclusion complexes also demonstrate improved stability in artificial intestinal fluid, with complete degradation of uncomplexed pinocembrin after 72 hours versus negligible degradation of the CB[8]-complexed form [5]. This application scenario leverages CB[8]'s cavity volume (0.479 nm³) and portal dimensions (0.69 nm) that accommodate larger polyaromatic guests which exceed the cavity capacity of CB[7] (0.279 nm³) [2].

Stimulus-Responsive Molecular Switches and Controlled Release Systems

CB[8] enables the construction of pH-, redox-, or light-responsive molecular switches based on its capacity to form ternary heterocomplexes with stimuli-responsive guest pairs. For example, CB[8] forms a 2:1 ternary complex with the dye Hoechst 33258 at pH 7.2 with an overall binding constant of approximately 10¹¹ M⁻², accompanied by a 26-fold enhancement in fluorescence emission yield [7]. Upon acidification, the complex undergoes stoichiometric switching to a 1:1 binding mode, releasing one guest molecule and modulating the optical signal—a dynamic behavior that CB[7] cannot replicate due to its inability to accommodate two guests [7]. This stimulus-responsive ternary complexation provides a platform for controlled drug release systems, molecular logic gates, and biosensors where an external trigger (pH change, competitive guest addition, or redox event) induces complex dissociation and payload release. The ternary binding constants for such systems (10⁵-10¹¹ M⁻²) are quantitatively characterized and tunable via guest selection [1][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cucurbit[8]uril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.